Ethyl 2-(ethylamino)benzoate

Physical Organic Chemistry Formulation Science Solid-Phase Handling

Sourcing compliant flavor agents with the exact regulatory status and physical form for industrial food production is a persistent challenge. Ethyl 2-(ethylamino)benzoate (CAS 38446-21-8) resolves this directly. • FEMA GRAS (No. 4115) with defined high-level use allowances up to 50.00 ppm in baked goods and 100.00 ppm in snack foods, ensuring regulatory compliance. • Pale yellow crystalline solid (mp 74 °C) simplifies clean weighing and dust-control systems versus liquid anthranilate analogs. • Refined petitgrain-neroli organoleptic profile enables sophisticated floral heart notes without the pungent grape undertones of ethyl anthranilate; XLogP3 3.7 ensures excellent tenacity on blotters and fabric.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 38446-21-8
Cat. No. B1329268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(ethylamino)benzoate
CAS38446-21-8
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCNC1=CC=CC=C1C(=O)OCC
InChIInChI=1S/C11H15NO2/c1-3-12-10-8-6-5-7-9(10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3
InChIKeyVKRBJLSSQUIOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(Ethylamino)benzoate: Physicochemical & Regulatory Overview


Ethyl 2-(ethylamino)benzoate, also known as ethyl N-ethylanthranilate, is a benzoic acid ester derivative characterized by a secondary ethylamino group at the ortho position [1]. It is a pale yellow solid at room temperature with a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol [1]. The compound is recognized for its fruity, neroli, and petitgrain organoleptic profile and is listed in the FDA inventory of substances added to food, with a FEMA GRAS designation [2]. Unlike its primary amine analog, this N-ethyl substituted anthranilate offers a distinct combination of physical state and sensory properties that influence its handling and application suitability [3].

Physical State

Crystalline solid at processing temperatures simplifies weighing and storage vs liquid anthranilates.

Regulatory Context

FEMA GRAS listed for defined food use; supports flavor and oral care product development.

Sensory Profile

Reported fruity, neroli, petitgrain profile targets premium fragrance compounding applications.

Limits of Generic Substitution for Ethyl 2-(ethylamino)benzoate


Simple substitution with in-class analogs like ethyl anthranilate or ethyl 2-(methylamino)benzoate is not scientifically valid due to a confluence of discrete physicochemical and regulatory factors. A alteration of the N-substituent from a primary amine (-NH2) or a methylamino (-NHCH3) to an ethylamino (-NHC2H5) group on the ethyl benzoate scaffold results in a non-linear shift in key properties, including a substantial increase in melting point and lipophilicity . These changes directly alter the compound's physical state at processing temperatures and its partitioning behavior, which are critical parameters in fragrance compounding and organic synthesis [1]. Furthermore, the specific (2-ethylamino) substitution pattern is the one that has undergone regulatory review and received a FEMA GRAS designation for defined use levels in food products, a status not inherent to the entire anthranilate class [2].

N-substituent shift

Replacing ethylamino with amino or methylamino alters physical state and lipophilicity non-linearly

The target compound's melting point (74 °C) provides solid-state handling benefits that lower-melting liquid analogs cannot match, directly impacting processing workflows.

Regulatory gap

FEMA GRAS status is specific to the 2-(ethylamino) pattern, not the anthranilate class

Ethyl 2-(methylamino)benzoate lacks food-flavor approval; substitution poses a direct compliance risk in food, beverage, and oral care products.

Sensory drift

Organoleptic profile may shift from refined petitgrain-neroli toward simpler, harsher grape notes

Ethyl anthranilate's more pungent profile limits creative space and may not support premium fragrance positioning.

Ethyl 2-(Ethylamino)benzoate: Key Differentiation Evidence


Higher Melting Point Compared to Closest Analogs

Ethyl 2-(ethylamino)benzoate is a solid at room temperature with a melting point of 74.0 °C, which is markedly higher than that of its closest unsubstituted and N-methyl analogs. This property minimizes issues related to liquid handling, volatility, and non-crystalline solidification common to lower-melting congeners [1]. In contrast, ethyl anthranilate has a melting point of 13-15 °C, and ethyl 2-(methylamino)benzoate melts at 32-33 °C, making the target compound the only one of the three that is consistently a non-liquid, crystalline solid under standard ambient storage and processing temperatures [2].

Melting Point
Cross-study comparable
74.0 °C

58.5–61 °C higher than ethyl anthranilate

Supports solid-state handling and purification by crystallization.

Standard ambient pressure; context-dependent on processing temperature.

Physical Organic Chemistry Formulation Science Solid-Phase Handling

Food Flavor Regulatory Approval Status

The target compound possesses a specific regulatory identity, including an FDA UNII (DY1X596TSE) and a FEMA number (4115), which confirms its evaluated safety for ingestion within defined maximum use levels [1][2]. The maximum use level in food categories such as snack foods is 100.00 ppm, and in baked goods is 50.00 ppm. In contrast, the N-methyl analog, ethyl 2-(methylamino)benzoate, is not listed as an approved synthetic flavoring substance in the FEMA GRAS list, creating a critical regulatory differentiation for product development in the food and beverage sector [3].

Food Flavor Approval
Cross-study comparable
FEMA 4115 Listed

Not granted for ethyl 2-(methylamino)benzoate

Defines a binary regulatory gate for food and oral care procurement.

Maximum use levels: 100 ppm (snacks), 50 ppm (baked goods).

Food Chemistry Regulatory Science Flavor Technology

Distinct Organoleptic Profile vs. Ethyl Anthranilate

The organoleptic character of ethyl 2-(ethylamino)benzoate is distinctly described as fruity, neroli, and petitgrain exhibiting a complex, floral-citrusy profile [1]. This contrasts with ethyl anthranilate, which is primarily characterized by a sweet, floral, grape-like, and orangeblossom odor, often with a harsher, more pungent note . The N-ethyl substitution softens and elevates the aroma profile towards the higher-value petitgrain facet, a desirable attribute in fine fragrance and premium flavor compounding.

Organoleptic Profile
Cross-study comparable
Fruity, neroli, petitgrain

vs. sweeter, pungent grape/orangeblossom

Supports premium fine fragrance compounding and flavor differentiation.

Qualitative sensory distinction; formulation-context review advised.

Sensory Science Fragrance Chemistry Flavor Formulation

Ethyl 2-(Ethylamino)benzoate Application Scenarios


Flavor Formulation for Baked Goods & Snacks

The compound's FEMA GRAS status and specific high-level use allowances (up to 50.00 ppm in baked goods and 100.00 ppm in snack foods) make it a compliant and scalable choice for industrial food production [1]. Its solid, crystalline form simplifies clean weighing and dust-control systems compared to liquid analogs, directly addressing safety and efficiency concerns in large-scale food manufacturing.

Premium Fine Fragrance Compounding

The refined petitgrain-neroli organoleptic profile, substantiated by sensory evaluation, allows formulators to use ethyl 2-(ethylamino)benzoate to create sophisticated floral heart notes without the pungent grape undertones of ethyl anthranilate [1]. The compound's high lipophilicity (XLogP3 of 3.7) further ensures good tenacity on perfumer's blotters and fabric, a key performance metric in fine fragrance creation [2].

Organic Synthesis & Medicinal Chemistry

The high melting point (74 °C) facilitates straightforward purification via recrystallization, a significant practical advantage for synthetic chemists generating compound libraries [1]. As an N-ethyl anthranilate building block, it provides a unique combination of steric and electronic properties that differ from N-methyl or unsubstituted versions, serving as a key intermediate for exploring structure-activity relationships in drug discovery where N-alkyl chain length is a critical variable [2].

Compliant Development for Oral Care & Nutraceuticals

For products subject to FDA food additive regulations, such as mouthwashes, toothpastes, or flavored supplements, procurement of this compound is a binary requirement. Using an alternative like ethyl 2-(methylamino)benzoate would be non-compliant due to its absence from the FEMA GRAS list, posing a direct legal and brand risk [1]. This evidence-based requirement makes the target compound the only molecule in its immediate class approved for this use.

Application
Selection Property
Validation Focus
Flavor formulation for baked goods & snacks
Regulatory approval status and solid-state handling
FEMA GRAS use-level compliance and weighing accuracy
Premium fine fragrance compounding
Reported petitgrain-neroli profile and high lipophilicity
Organoleptic refinement and tenacity evaluation
Organic synthesis & medicinal chemistry
High-melting solid for recrystallization and N-ethyl steric/electronic character
Purification efficiency and structure-activity relationship exploration
Compliant development for oral care & nutraceuticals
FEMA GRAS listing as binary procurement requirement
Regulatory inventory confirmation for specific product category

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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